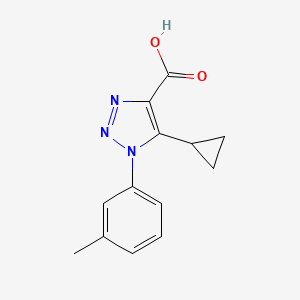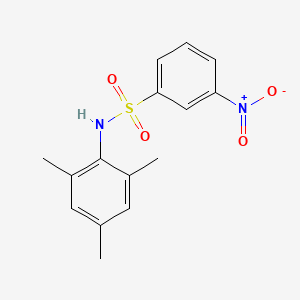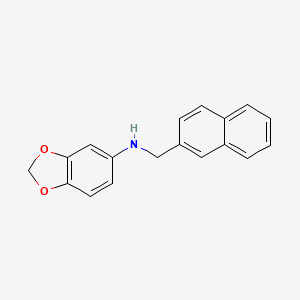
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CTCA, is a chemical compound that belongs to the class of triazole carboxylic acids. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied extensively for its potential use in the treatment of various inflammatory disorders.
科学研究应用
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various inflammatory disorders such as arthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
作用机制
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the enzyme COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid results in a reduction in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to induce apoptosis in cancer cells in vitro and in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a half-life of around 2 hours and is rapidly metabolized in the liver.
实验室实验的优点和局限性
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a constant concentration in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of research is the development of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved pharmacokinetic properties, such as longer half-life and improved solubility. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may also have potential as a therapeutic agent for other inflammatory disorders and cancer types. Further studies are needed to investigate the efficacy and safety of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in these applications.
合成方法
The synthesis of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate 1-(3-methylphenyl)-3-trifluoroacetyl-1H-1,2,3-triazole. This intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of triethylamine to form the final product, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
5-cyclopropyl-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-10(7-8)16-12(9-5-6-9)11(13(17)18)14-15-16/h2-4,7,9H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHVJKTJXDZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)
![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)


![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)
![2-benzyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5069393.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5069395.png)

![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)
![1-[3-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5069428.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)
![3-allyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5069459.png)
![{1-[3-(2-chlorophenyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5069471.png)